molecular formula C14H16N4O2 B2475245 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one CAS No. 898640-27-2

6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one

Cat. No.: B2475245
CAS No.: 898640-27-2
M. Wt: 272.308
InChI Key: DHSGXMBYKVXVCH-UHFFFAOYSA-N
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Description

6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one is a novel 1,2,4-triazine derivative of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazine scaffold is a privileged structure in the design of biologically active molecules, and its derivatives have been extensively investigated for their diverse pharmacological potential . The incorporation of a morpholino group is a common strategy in lead optimization, as this moiety can favorably influence the physicochemical properties and bioavailability of a molecule . While specific biological data for this compound is being elucidated, structurally related 1,2,4-triazine analogs have demonstrated a range of promising activities in preclinical studies. These include serving as key scaffolds for the development of antiproliferative agents, with some derivatives showing potent activity against various cancer cell lines and acting as inducers of apoptosis . Furthermore, other triazine-based compounds have been explored as inhibitors of enzymes like monoamine oxidase (MAO), which is a relevant target for neurological disorders . The synthetic versatility of the triazine core also makes this compound a valuable intermediate for further chemical exploration and library synthesis, enabling the generation of new compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-benzyl-3-morpholin-4-yl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13-12(10-11-4-2-1-3-5-11)16-17-14(15-13)18-6-8-20-9-7-18/h1-5H,6-10H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGXMBYKVXVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholino group at position 3 and the benzyl group at position 6 facilitate nucleophilic substitution. For example:

  • Amidine Formation : Reaction with aliphatic amines (e.g., ethylamine, isopropylamine) under basic conditions replaces the morpholino group, forming derivatives like 3-(alkylamino)-6-benzyl-1,2,4-triazin-5(4H)-ones. This is analogous to protocols used for 6-(4-fluorobenzyl) analogs .

  • Piperidine Substitution : Piperidine derivatives are synthesized by reacting the triazine core with piperidin-4-amine in the presence of triethylamine, yielding compounds with enhanced biological activity .

Example Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
AminationAliphatic amine, K₂CO₃, DMF, 80°C75–88%
Piperidine substitutionPiperidin-4-amine, TEA, CH₂Cl₂, RT68–80%

Suzuki–Miyaura Cross-Coupling

The triazine scaffold undergoes Suzuki coupling to introduce aryl/heteroaryl groups. For instance:

  • Pyrimidine Attachment : Using PdCl₂(dppf) catalyst and boronic esters, 5-(pyrimidin-2-yl) substituents are introduced at position 2, enhancing antiproliferative activity .

General Protocol

  • React 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine.

  • Use PdCl₂(dppf) (3 mol%), K₂CO₃, and 1,4-dioxane/water (3:1) at 100°C under argon.

  • Purify via silica gel chromatography (CH₂Cl₂/MeOH = 50:1) .

Condensation and Cyclization

Condensation with carbonyl-containing reagents forms fused heterocycles:

  • Benzodiazepine Formation : Reaction with o-phenylenediamine in ethanol at 5°C yields benzo[f] triazepine derivatives via dual nucleophilic attack .

  • Hydrazone Formation : Condensation with hydrazines generates Schiff base derivatives, which exhibit antiproliferative activity (IC₅₀ = 3.29–10.44 µM) .

Key Cyclization Reaction

text
This compound + o-phenylenediamine → Benzo[f][1,3,5]triazepine (Yield: 60%)[1]

Reductive Amination and Alkylation

  • Alkylation : Treating the triazine with benzyl chloride or 4-nitrobenzyl bromide introduces alkyl groups at the piperidinyl nitrogen, though this often reduces bioactivity .

  • Reductive Amination : Cyclopropanecarbaldehyde and NaBH₃CN yield N-cyclopropyl derivatives, which improve PI3K/mTOR inhibition (IC₅₀ = 62–870 nM) .

Hydrolysis and Functional Group Interconversion

  • Hydrolysis : Acidic or basic hydrolysis converts nitrile groups to carboxylic acids or amines. For example, refluxing with HCl/ethanol converts malononitrile intermediates to carbonitrile derivatives .

  • Acylation : Reaction with acetic anhydride or sulfonyl chlorides introduces acyl/sulfonyl groups, enhancing metabolic stability .

Hydrolysis Conditions

SubstrateReagentsProductYield
Malononitrile derivativeHCl/ethanol, refluxBenzo[b] diazepine-3-carbonitrile75%

Oxidation Reactions

  • Ring Contraction : Treatment with DDQ oxidizes aminal groups in imidazo-triazepine derivatives, forming benzimidazoles via ring contraction .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinone derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one with structurally related triazinones:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Compound Name Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Applications/Properties References
This compound Benzyl (C₆H₅CH₂) Morpholino (C₄H₈NO) ~272 (calculated) Research chemical (potential kinase inhibitor or herbicide)
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) Phenyl Methyl 202.22 Herbicide (photosynthesis inhibitor)
Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) tert-Butyl Methylthio (SCH₃) 214.27 Herbicide (photosystem II inhibitor)
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one tert-Butyl Mercapto (SH) 200.26 Herbicide intermediate

Key Differences and Research Findings

Substituent Effects on Bioactivity: Morpholino Group: The morpholino substituent in the target compound is a polar, cyclic amine, which may enhance solubility and modulate interactions with biological targets (e.g., enzymes or receptors) compared to non-polar groups like methyl or phenyl . Benzyl vs. In contrast, metamitron’s phenyl group and metribuzin’s tert-butyl group optimize herbicidal activity by enhancing soil adsorption and photostability .

Herbicidal Activity: Metamitron and metribuzin are commercial herbicides targeting photosynthesis. Their efficacy stems from electron transport chain disruption in photosystem II, a mechanism linked to their amino and alkylthio substituents .

Stability and Metabolism: Methylthio (SCH₃) and mercapto (SH) groups in metribuzin and related compounds undergo oxidation or conjugation in plants, affecting persistence and toxicity . Morpholino derivatives are generally resistant to metabolic degradation due to their stable ether and amine linkages, which could extend half-life in biological systems .

Crystallographic and Hydrogen-Bonding Patterns :

  • Metamitron and its isomer isometamitron exhibit distinct hydrogen-bonding networks, with metamitron forming bifurcated N–H bonds that stabilize crystal packing . Such structural differences may influence solubility and formulation stability.

Biological Activity

6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a benzyl and a morpholino group, which may contribute to its unique pharmacological properties. The exploration of its biological activity includes studies on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2

IUPAC Name : 6-benzyl-3-morpholin-4-yl-4H-1,2,4-triazin-5-one

The presence of the morpholine ring is significant as it can enhance solubility and biological interaction.

The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that it may influence apoptotic pathways in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Caspases . The compound's ability to induce cell cycle arrest and morphological changes in cancer cells suggests a mechanism that involves mitochondrial pathways leading to apoptosis .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies have shown that derivatives of triazine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the growth of MGC-803 (gastric cancer) cells effectively .

Case Study: Antiproliferative Activity

In a comparative study involving several triazine derivatives, this compound was evaluated alongside known chemotherapeutic agents like 5-fluorouracil (5-FU). The results indicated that this compound exhibited a comparable or superior inhibitory effect on cell proliferation:

CompoundIC50 (µM)Cell Line
This compound10.23 ± 0.77MGC-803
5-FU9.79 ± 0.17MGC-803

These findings suggest that the triazine scaffold can be optimized for enhanced anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms by which this compound exerts its antimicrobial effects remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one, and what intermediates are critical?

The synthesis of triazinone derivatives often involves cyclocondensation reactions or functionalization of pre-existing triazinone scaffolds. For example, hydrazinyl-triazinone intermediates (e.g., 4-amino-6-benzyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one) can react with morpholine derivatives to introduce the morpholino group . Key intermediates include halogenated triazinones or thiol-containing analogs, which allow nucleophilic substitution with morpholine. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like sulfuric acid for methylation steps) significantly impact yields .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols for triazinones align with those for structurally similar compounds like metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one). Key measures include:

  • Use of PPE (gloves, lab coats, and goggles) to avoid dermal/ocular exposure.
  • Storage in airtight containers at 4°C to prevent degradation.
  • Avoidance of open flames, as thermal decomposition releases toxic fumes (e.g., nitrogen oxides) .

Q. What analytical methods are recommended for characterizing this compound and detecting impurities?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for purity assessment, as demonstrated in pesticide residue analysis for triazinones like metribuzin . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For example, 1^1H NMR can resolve morpholino proton signals (δ 3.5–4.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR studies on triazinones highlight the importance of substituents at positions 3 and 5. For instance:

  • Morpholino group (position 3) : Enhances solubility and hydrogen-bonding potential, which may improve interaction with biological targets (e.g., enzymes in herbicide pathways) .
  • Benzyl group (position 6) : Aromatic rings with electron-withdrawing substituents (e.g., halogens) could increase herbicidal activity, as seen in fluorinated triazinones .
    Methodologically, computational modeling (e.g., molecular docking) paired with in vitro assays can validate hypothesized interactions .

Q. What strategies resolve contradictions in reported bioactivity data for triazinone derivatives across studies?

Discrepancies may arise from variations in:

  • Experimental design : Differences in application rates (e.g., pre-emergence vs. post-emergence herbicide testing) .
  • Environmental factors : Soil pH and organic matter content affect compound stability and bioavailability .
    To address contradictions, researchers should standardize protocols (e.g., OECD guidelines) and validate results across multiple model organisms or field trials .

Q. How does the hydrogen-bonding network of this compound influence its crystal packing and stability?

Graph set analysis (e.g., Etter’s rules) can map hydrogen-bonding motifs. The morpholino group’s oxygen and NH groups in the triazinone core likely form R22_2^2(8) motifs, stabilizing the crystal lattice. X-ray crystallography and thermal gravimetric analysis (TGA) are essential for correlating intermolecular interactions with thermal stability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Reagents

Intermediate/ReagentRole in SynthesisReference
4-Amino-6-benzyl-3-hydrazinyl-triazinonePrecursor for morpholino substitution
MorpholineNucleophile for position 3 functionalization
Dimethyl sulfateMethylating agent for thiol intermediates

Q. Table 2. Comparative Bioactivity of Triazinone Derivatives

CompoundSubstituentsBioactivity (Herbicidal IC50_{50})Reference
Metamitron3-methyl, 6-phenyl12.5 µM (pre-emergence)
Metribuzin3-methylthio, 6-tert-butyl8.7 µM (post-emergence)
Target Compound3-morpholino, 6-benzylPending validation

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